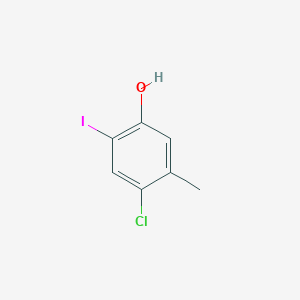

4-Chloro-2-iodo-5-methylphenol

Description

Overview of Phenolic Compounds in Organic Chemistry

Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group directly bonded to an aromatic ring. This structural feature imparts distinct chemical properties that make them more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. The hydroxyl group is a potent activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance effects. sigmaaldrich.com This enhanced nucleophilicity makes phenols valuable precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. sigmaaldrich.com Their reactions are fundamental topics in organic chemistry, encompassing halogenation, nitration, sulfonation, and coupling reactions. sigmaaldrich.com

The Role of Halogenation in Modifying Aromatic Reactivity and Electronic Structure

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) onto an aromatic ring, profoundly alters the molecule's electronic properties and reactivity. Halogens exert a dual electronic effect: they are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), which tends to deactivate the ring towards electrophilic attack. bldpharm.comjmb.or.kr Conversely, they can donate electron density back to the ring via their lone pairs through resonance (mesomeric effect), which directs incoming electrophiles to the ortho and para positions. bldpharm.com

Unique Structural Features and Academic Interest in 4-Chloro-2-iodo-5-methylphenol

This compound is a compound of significant academic interest due to its polysubstituted and electronically complex structure. It features a phenol (B47542) backbone with three different substituents: a methyl group, a chlorine atom, and an iodine atom. This combination provides a unique platform for studying the interplay of various electronic and steric effects on the reactivity of the aromatic ring.

The specific substitution pattern—with halogens ortho and para to the activating hydroxyl group and meta to each other—creates a molecule with distinct potential for further functionalization. Academic interest is often focused on leveraging this pre-defined architecture for the synthesis of more complex target molecules. For instance, related halogenated phenols have been investigated for their potential biological activities. The chlorinated thymol (B1683141) derivative, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated antimicrobial and adjuvant activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.krnih.gov Furthermore, iodo-phenols such as 4-iodo-2-methylphenol (B1580675) serve as key starting materials in the synthesis of pharmacologically active agents, like agonists for the peroxisome proliferator-activated receptor δ (PPARδ), which has potential as an anti-obesity drug. scbt.com These examples highlight the value of halogenated phenols as versatile intermediates in medicinal chemistry.

Scope and Objectives of Academic Research on this compound

The academic research landscape for a molecule like this compound is typically focused on several key areas. A primary objective is its utilization as a building block in organic synthesis. The presence of two different halogens offers the potential for selective, stepwise reactions. For example, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions). This differential reactivity allows for the selective introduction of a new substituent at the iodine position while leaving the chlorine atom intact for a subsequent transformation.

Therefore, research objectives often include:

Developing regioselective synthetic methodologies: Exploring and optimizing conditions to selectively functionalize one part of the molecule while preserving others.

Synthesis of novel bioactive compounds: Using this compound as a scaffold to create new derivatives for screening in medicinal chemistry, agrochemistry, or materials science. The structural similarity to compounds with known antimicrobial properties makes this a promising avenue. jmb.or.krnih.gov

Probing reaction mechanisms: Studying how the combination of activating (hydroxyl, methyl) and deactivating/directing (halogens) groups influences the outcome of various chemical transformations.

While specific, dedicated studies on this compound are not extensively documented in publicly available literature, its value is inferred from the broad utility of similarly substituted phenols in synthetic and medicinal chemistry.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2088367-37-5 | sigmaaldrich.com |

| Molecular Formula | C₇H₆ClIO | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | White Solid | sigmaaldrich.com |

| Storage Temperature | 0-5 °C | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Table 2: Comparative Properties of Related Phenolic Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |

| 4-Chloro-2-methylphenol (B52076) | C₇H₇ClO | 142.583 | 1570-64-5 | Lacks the iodo substituent. nist.gov |

| 4-Iodo-2-methylphenol | C₇H₇IO | 234.03 | 60577-30-2 | Lacks the chloro substituent. sigmaaldrich.com |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | C₁₀H₁₃ClO | 184.66 | 89-68-9 | Features an isopropyl group instead of iodine. jmb.or.kr |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodo-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUIKUBMUSAQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Iodo 5 Methylphenol and Its Precursors

Classical Halogenation Strategies for Phenols

Traditional methods for the synthesis of halogenated phenols rely heavily on electrophilic aromatic substitution reactions. These methods are well-established but often face challenges in terms of selectivity and the use of harsh reagents.

Electrophilic Aromatic Halogenation Mechanisms (e.g., Chlorination, Iodination)

Electrophilic aromatic halogenation is a fundamental reaction in organic chemistry for introducing halogen substituents to an aromatic ring. wikipedia.org Phenols are particularly susceptible to this reaction due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack. byjus.combdu.ac.in

The mechanism for chlorination and bromination of phenols is similar. wikipedia.org The phenol (B47542) molecule attacks the halogen (e.g., Cl₂ or Br₂), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.combdu.ac.in The aromaticity is then restored by the loss of a proton from the same carbon atom that was attacked by the electrophile. Due to the high reactivity of phenols, these reactions can often proceed without a Lewis acid catalyst, which is typically required for less activated aromatic compounds. wikipedia.orgchemistrysteps.com

Iodination of phenols is more challenging because iodine is a weaker electrophile. chemistrysteps.com To facilitate this reaction, an oxidizing agent such as nitric acid or a silver salt is often used to generate a more potent iodinating species, like the iodine cation (I⁺). wikipedia.orgchemistrysteps.com Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst have also proven effective for the iodination of aromatic compounds. chemistrysteps.com

Regioselective Control in Halogenation Processes

The hydroxyl group of a phenol is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the hydroxyl group. byjus.comchemistrysteps.com Achieving regioselectivity—the control of which specific position is halogenated—is a critical aspect of synthesizing specifically substituted phenols.

Several factors influence the regioselectivity of phenol halogenation:

Steric Hindrance: Bulky substituents on the phenol ring or the use of bulky halogenating agents can favor substitution at the less sterically hindered para position over the ortho positions. chemistrysteps.com

Solvent Effects: The choice of solvent can significantly impact the ortho/para product ratio. Polar solvents can enhance the rate of halogenation. wikipedia.org For instance, bromination of phenol in a non-polar solvent like carbon disulfide at low temperatures can lead to monobromination, whereas using bromine water results in the formation of 2,4,6-tribromophenol. byjus.comyoutube.com

Temperature: Lower temperatures can sometimes favor the formation of a single halogenated product over multiple substitutions. chemistrysteps.com

Protecting Groups: To achieve specific substitution patterns, it is sometimes necessary to temporarily block certain positions on the ring with a protecting group. For example, a sulfonyl group can be introduced and later removed to direct nitration to a specific position.

Challenges in Multi-Halogenation and Stereoselectivity

Introducing multiple, different halogen atoms onto a phenol ring in a controlled manner presents significant challenges. The high reactivity of the phenol ring often leads to polyhalogenation, where multiple halogen atoms are added, which can be difficult to control. libretexts.org

A major challenge is achieving selective introduction of different halogens. Once one halogen is introduced, it can influence the position of subsequent substitutions. The currently available methods are often designed to introduce only a single type of halogen per molecule. researchgate.net

Stereoselectivity is generally not a primary concern in the halogenation of planar aromatic rings like phenol, as the products are typically achiral unless a chiral center is already present or is formed in a subsequent reaction.

Modern and Sustainable Synthetic Approaches

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing more sustainable and efficient approaches for the synthesis of halogenated phenols.

Green Chemistry Principles in Halogenated Phenol Synthesis (e.g., PEG-400 as reaction medium)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of halogenated phenol synthesis, this involves using environmentally benign solvents, reducing waste, and improving energy efficiency.

One notable development is the use of Polyethylene glycol 400 (PEG-400) as a reaction medium. tandfonline.comresearchgate.netresearchgate.net PEG-400 is a non-toxic, biodegradable, and recyclable solvent that can enhance reaction rates and provide a greener alternative to traditional volatile organic solvents. orientjchem.orgrsc.org It has been successfully employed in various organic reactions, including nucleophilic substitution reactions to prepare organic azides from halides. tandfonline.comresearchgate.netresearchgate.net The use of PEG-400 can simplify work-up procedures and allows for the recovery and reuse of the medium, aligning with the principles of green chemistry. tandfonline.comresearchgate.net

Other green approaches include the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" in an environmentally friendly solvent like ethanol (B145695) for the synthesis of chlorinated heterocycles. nih.gov The development of green reagents, such as a combination of iodine and sodium nitrite (B80452) for the iodination of phenols at room temperature, also contributes to more sustainable synthetic routes. elsevierpure.com

Catalyst Development for Efficient and Selective Halogenation

The development of novel catalysts is at the forefront of improving the efficiency and selectivity of halogenation reactions.

Homogeneous and Heterogeneous Catalysts: Various catalysts have been explored to control the regioselectivity of phenol halogenation. For instance, Cu-Mn spinel oxide has been used as a catalyst with N-halosuccinimides to achieve highly para-selective monohalogenation of phenols. researchgate.net Ammonium salt-catalyzed processes have also been developed for ortho-selective chlorination. scientificupdate.com

Electrochemical Methods: Electrochemical methods are emerging as a powerful tool to enhance site selectivity in phenol halogenation. europa.eu By controlling the electrode potential, it is possible to generate reactive halogen species in a controlled manner, leading to improved selectivity for ortho-, meta-, or para-halogenation. europa.eu

Bifunctional Catalysts: Researchers are designing catalysts that can perform multiple functions. For example, a bifunctional Pd/NaY catalyst has been shown to selectively hydrogenate phenol to either cyclohexane (B81311) or cyclohexanol (B46403) by simply changing the polarity of the solvent. rsc.org While this is a hydrogenation reaction, the principle of using catalysts to control selectivity is broadly applicable.

Carbon Nitride Supported Catalysts: Palladium nanoparticles supported on mesoporous graphitic carbon nitride have demonstrated high activity and selectivity in the hydrogenation of phenol and its derivatives in aqueous media under mild conditions. nih.gov

These modern approaches, focusing on green chemistry principles and innovative catalyst design, are paving the way for more sustainable and efficient syntheses of complex molecules like 4-Chloro-2-iodo-5-methylphenol.

Flow Chemistry and Continuous Processing for Enhanced Research Synthesis

While specific literature detailing the flow chemistry synthesis of this compound is not extensively available, the principles of continuous processing are widely applied to similar halogenation and multi-step reactions involving phenols, offering significant advantages over traditional batch methods. nih.gov Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, which is critical for regioselective halogenations. nih.gov

The synthesis of halogenated phenols can be adapted to a flow process, potentially enhancing safety and yield. nih.gov For instance, a modular flow system could be designed where a stream of the precursor, 4-chloro-5-methylphenol, is mixed with an iodinating agent in a temperature-controlled microreactor. This approach minimizes the accumulation of hazardous reagents and allows for rapid optimization of reaction conditions by altering flow rates and residence times. The use of packed-bed reactors containing a solid-supported catalyst or reagent can further streamline the process, simplifying purification and enabling a more sustainable and efficient synthesis. researchgate.net

Synthesis of Key Intermediates

Preparation of Methylphenols and Chloromethylphenols as Precursors

The logical starting material for the synthesis of this compound is a methylphenol, specifically m-cresol (B1676322) (3-methylphenol), due to the substitution pattern of the final product. chemicalbook.com The subsequent chlorination of m-cresol is a critical step in forming the key intermediate, 4-chloro-5-methylphenol.

The chlorination of m-cresol can be achieved using various chlorinating agents. chemicalbook.commdpi.com A common method involves the reaction of m-cresol with a chlorinating agent, where the hydroxyl group directs the incoming chlorine atom primarily to the ortho and para positions. mdpi.com To obtain the desired 4-chloro-5-methylphenol, reaction conditions must be carefully controlled to favor para-chlorination.

| Precursor | Reagent | Product | Reference |

| m-Cresol | Chlorinating Agent | 4-Chloro-3-methylphenol | chemicalbook.commerckmillipore.com |

| 3,5-Dimethylphenol | Cupric Salt, Chlorinating Agent, Oxidizing Agent | 4-Chloro-3,5-dimethylphenol | google.com |

| 4-Chloro-2-methylphenol (B52076) | Methanesulfonyl Chloride, Pyridine (B92270) | 4-Chloro-2-methylphenyl Methanesulfonate | google.com |

Sequential Halogenation Strategies

With the precursor 4-chloro-5-methylphenol in hand, the next critical step is the introduction of the iodine atom at the C2 position. This is an example of a sequential halogenation strategy, where halogens are introduced in a stepwise manner to achieve the desired polysubstituted aromatic compound.

The iodination of chlorophenols can be accomplished using various iodinating reagents. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. scielo.brresearchgate.net The hydroxyl group of the phenol activates the aromatic ring, while the existing chloro and methyl groups influence the position of the incoming iodo group. For 4-chloro-5-methylphenol, the hydroxyl group strongly directs the electrophilic iodine to the ortho position (C2), which is sterically unhindered and electronically activated.

Another approach involves the use of iodine in combination with reagents like sodium hypochlorite (B82951) in an aqueous alcohol solvent. sigmaaldrich.com Additionally, systems using iodine and hydrogen peroxide in water have been shown to be effective for the iodination of phenols. scielo.brresearchgate.net The regioselectivity of these reactions is crucial for obtaining the desired 2-iodo isomer.

Optimization of Reaction Conditions and Yield Enhancement in Laboratory Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the iodination of 4-chloro-5-methylphenol, the reaction can be influenced by the nature of the iodinating agent and the solvent system. For example, the use of silver salts like silver sulfate (B86663) (Ag₂SO₄) in conjunction with iodine can promote regioselective iodination of chlorinated phenols. nih.gov The choice of solvent, such as dichloromethane, can also play a significant role in the reaction's efficiency and selectivity. nih.gov

The table below summarizes findings on the optimization of iodination for phenolic compounds, which can be extrapolated to the synthesis of this compound.

| Phenolic Substrate | Iodinating System | Solvent | Key Findings | Reference |

| Phenol | I₂ / H₂O₂ | Water | Good yields for 2,6-diiodophenol (B1640560) with optimized stoichiometry. | scielo.brresearchgate.net |

| 3,5-Dichlorophenol | Ag₂SO₄ / I₂ | Dichloromethane | Moderate to good yields of the ortho-iodinated product. | nih.gov |

| p-Substituted Phenols | Laccase / KI / O₂ | Aqueous Buffer | Highly efficient and sustainable iodination with yields up to 93%. | rsc.org |

| Phenol | Chloramine-T / Iodide | Acetate Buffer (pH 5) | Formation of a significant amount of di-iodophenol was observed. | dtu.dk |

Furthermore, controlling the temperature is critical. While some iodination reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. scielo.brnih.gov However, elevated temperatures can sometimes lead to the formation of undesired byproducts. Therefore, a careful balance must be struck to optimize the yield of this compound. The purification of the final product, typically through recrystallization or chromatography, is also a vital step in obtaining a high-purity compound.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Iodo 5 Methylphenol

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an incoming electrophile. The reaction's feasibility and the position of substitution are dictated by the existing groups on the ring. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing due to their electron-donating nature (resonance for -OH, hyperconjugation for -CH₃). Halogens (-Cl, -I) are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of resonance electron donation.

In 4-Chloro-2-iodo-5-methylphenol, the positions ortho to the powerful activating hydroxyl group are C6 (vacant) and C2 (occupied by iodine). The para position is C4 (occupied by chlorine). The methyl group directs to its ortho positions, C6 (vacant) and C4 (occupied by chlorine), and its para position, C2 (occupied by iodine). The combined directing effects of the strongly activating hydroxyl and methyl groups overwhelmingly favor electrophilic attack at the C6 position, the only unsubstituted site that is ortho to both the hydroxyl and methyl groups.

Due to the highly activating nature of the phenolic hydroxyl group, halogenation can often proceed even without a Lewis acid catalyst. acs.org When this compound is subjected to further halogenation (e.g., bromination or chlorination), the incoming electrophile (Br⁺ or Cl⁺) is directed to the most nucleophilic position on the ring.

Regiochemical Preference: The C6 position is the predicted site for further halogenation. This is due to the strong, synergistic ortho-directing influence of both the hydroxyl group at C1 and the methyl group at C5. The steric bulk of the existing iodine atom at C2 may also play a minor role in favoring substitution at the less hindered C6 position.

Expected Product of Bromination: The reaction with bromine would likely yield 2-Bromo-4-chloro-6-iodo-5-methylphenol.

Table 1: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Type | Directing Effect |

| -OH | C1 | Activating | Ortho, Para |

| -I | C2 | Deactivating | Ortho, Para |

| -Cl | C4 | Deactivating | Ortho, Para |

| -CH₃ | C5 | Activating | Ortho, Para |

Nitration: The nitration of phenols typically occurs under milder conditions than for benzene (B151609), for instance, with dilute nitric acid. acs.org For more substituted or deactivated phenols, a mixture of concentrated nitric acid and sulfuric acid is used to generate the potent nitronium ion (NO₂⁺) electrophile. acs.org

For this compound, nitration is expected to primarily yield 4-Chloro-2-iodo-6-nitro-5-methylphenol , following the strong directing influence towards the C6 position.

Mechanistic Implications and Ipso Substitution: A significant mechanistic feature in the nitration of highly substituted phenols and haloarenes is the possibility of ipso substitution. nih.gov This is a process where the incoming electrophile attacks a position already bearing a substituent, which is then displaced. nih.gov In the nitration of related compounds like 4-chloroanisole (B146269) or 2-chloro-4-methylphenol, attack of the nitronium ion can occur ipso to the halogen or methyl group. nih.govnih.gov This leads to the formation of an unstable intermediate (a nitro-cyclohexadienone), which can then undergo rearrangement or lose the original substituent. nih.gov

For this compound, ipso attack could theoretically occur at the iodine- or chlorine-substituted carbons:

Ipso attack at C2: This could potentially lead to the displacement of the iodine atom, forming 4-chloro-5-methyl-2,6-dinitrophenol.

Ipso attack at C4: This could lead to displacement of the chlorine atom.

Studies on the nitration of 2-chloro-4-methylanisole have shown that the intermediate dienone can decompose, leading to the formation of the corresponding nitrophenol, indicating a complex reaction pathway. nih.gov Therefore, while C6 nitration is the expected major pathway, the formation of byproducts resulting from ipso attack is a distinct mechanistic possibility.

Sulfonation: Sulfonation of aromatic rings is typically achieved with fuming sulfuric acid (H₂SO₄ + SO₃). acs.org The reaction is generally reversible. Chlorophenols can be resistant to sulfonation, sometimes requiring high temperatures. wikipedia.org Similar to nitration, the primary product expected from the sulfonation of this compound is This compound-6-sulfonic acid . There is also a possibility that under harsh conditions, ipso substitution could occur, leading to the displacement of one of the halogen substituents by the sulfonic acid group. wikipedia.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ (or no catalyst) | 2-Bromo-4-chloro-6-iodo-5-methylphenol |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-iodo-6-nitro-5-methylphenol |

| Sulfonation | H₂SO₄, SO₃ | This compound-6-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is generally favored by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the attack of the nucleophile to form the Meisenheimer complex, is typically the rate-determining step. organicchemistrytutor.com

Leaving Group Reactivity: In SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. organicchemistrytutor.com This is contrary to the trend seen in aliphatic Sₙ2 reactions, where iodide is the best leaving group. libretexts.org The reason for this difference is that the C-X bond is not broken in the slow step. Instead, the rate is determined by the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. organicchemistrytutor.com

Therefore, in a hypothetical SNAr reaction on an activated version of this compound (e.g., with nitro groups added), the C-Cl bond would be preferentially targeted by a nucleophile over the C-I bond , assuming other factors are equal. The higher electronegativity of chlorine makes the C4 carbon more electrophilic and susceptible to nucleophilic attack than the C2 carbon bonded to iodine.

The phenolic hydroxyl group presents a significant challenge for traditional SNAr reactions.

-OH Group: As an electron-donating group by resonance, the hydroxyl group increases the electron density of the ring, making it less attractive to incoming nucleophiles and thus deactivating it towards SNAr.

Phenoxide (-O⁻) Group: In the presence of a base, the phenol (B47542) is deprotonated to the much more strongly electron-donating phenoxide ion. This dramatically increases the ring's electron density, rendering it highly resistant to nucleophilic attack. stackexchange.com

Due to these effects, this compound is generally considered inert to standard SNAr reactions. However, recent mechanistic studies have revealed novel strategies to overcome this limitation. One such strategy involves the transient oxidation of the phenol to a phenoxyl radical. This radical acts as a powerful electron-withdrawing group, activating the aromatic ring for SNAr. This "homolysis-enabled electronic activation" can lower the energy barrier for nucleophilic substitution significantly, enabling reactions that are otherwise impossible. osti.gov This advanced mechanistic pathway could potentially allow for the substitution of either chlorine or iodine on the this compound ring under specific oxidative conditions. osti.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Transition metal-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck couplings, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. nih.govwikipedia.orgorganic-chemistry.org A key feature of these reactions when applied to polyhalogenated substrates is their potential for high regioselectivity, based on the differential reactivity of carbon-halogen bonds.

The reactivity of aryl halides in the crucial oxidative addition step with a palladium(0) catalyst generally follows the order: C-I > C-Br > C-Cl . nih.govrsc.org This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily broken.

This reactivity difference allows for the selective functionalization of this compound. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-I bond at the C2 position, leaving the stronger C-Cl bond at the C4 position intact. rsc.org This enables a wide range of cross-coupling partners to be introduced specifically at the C2 position.

Table 3: Selective Cross-Coupling Reactivity of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Site of Reaction |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C2 (Iodine position) |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C2 (Iodine position) |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C2 (Iodine position) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base (e.g., NaOt-Bu) | C2 (Iodine position) |

This inherent selectivity is synthetically valuable, as it allows for a stepwise functionalization of the molecule. For example, a Suzuki coupling could be performed at the C2 position, and the remaining chloro-substituent at C4 could then be used in a subsequent, more forcing cross-coupling reaction or a different type of transformation.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the case of this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective coupling at the C-2 position. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in the catalytic cycle, as compared to the stronger and less reactive C-Cl bond.

A practical application of this selectivity is demonstrated in patent literature, where this compound is coupled with a boronic acid derivative. For instance, the reaction with (2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol using a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with a suitable base would be expected to yield the corresponding biaryl product selectively at the iodo position. google.com

| Catalyst System | Substrates | Base | Solvent | Product |

| Pd(dppf)Cl₂ | This compound, Arylboronic acid/ester | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or DMF | 2-Aryl-4-chloro-5-methylphenol |

This table represents typical conditions for a selective Suzuki-Miyaura coupling.

Heck and Sonogashira Coupling Reactions

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions are expected to proceed selectively at the C-I bond of this compound.

The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. The reaction would likely be carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate ligand), and a base (e.g., Et₃N or K₂CO₃). The product would be a 2-alkenyl-4-chloro-5-methylphenol. The stereoselectivity of the newly formed double bond is typically trans.

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. A copper-free Sonogashira coupling is also a viable option. The resulting product would be a 2-alkynyl-4-chloro-5-methylphenol, a valuable intermediate for further synthetic transformations.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | Et₃N | 2-Alkenyl-4-chloro-5-methylphenol |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Et₃N/DMF | 2-Alkynyl-4-chloro-5-methylphenol |

This table outlines plausible conditions for selective Heck and Sonogashira couplings.

C-N and C-O Cross-Coupling Methodologies for Derivatization

The selective functionalization of the C-I bond can also be extended to the formation of C-N and C-O bonds through cross-coupling reactions.

Buchwald-Hartwig amination would allow for the synthesis of 2-amino-4-chloro-5-methylphenol (B1266682) derivatives. This reaction involves the palladium-catalyzed coupling of the aryl iodide with a primary or secondary amine in the presence of a strong base (e.g., NaOt-Bu or K₃PO₄) and a specialized phosphine ligand.

For C-O bond formation , an Ullmann-type or a Buchwald-Hartwig etherification could be employed. The Ullmann condensation typically uses a copper catalyst to couple the aryl iodide with an alcohol or phenol, often requiring high temperatures. The Buchwald-Hartwig etherification, a palladium-catalyzed process, can often be performed under milder conditions. These reactions would yield 2-alkoxy- or 2-aryloxy-4-chloro-5-methylphenol derivatives.

Mechanistic Studies of Catalytic Cycles in Cross-Coupling Transformations

The catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions involving this compound are all proposed to initiate with the oxidative addition of the palladium(0) catalyst into the C-I bond. This is the rate-determining step and dictates the selectivity of the reaction over the C-Cl bond.

Oxidative Addition: A Pd(0) complex inserts into the C-I bond to form a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Carbopalladation (for Heck): In the Suzuki-Miyaura reaction, the organic group from the organoboron reagent is transferred to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. In the Sonogashira reaction, a copper acetylide, formed in situ, transfers the alkynyl group to the palladium.

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The presence of the phenolic hydroxyl group could potentially influence the catalytic cycle by coordinating to the palladium center or by affecting the solubility and basicity of the reaction mixture.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound provides another site for synthetic modification.

Etherification and Esterification Reactions for Molecular Diversification

The hydroxyl group can readily undergo etherification and esterification to produce a diverse range of derivatives.

Etherification , such as the Williamson ether synthesis, can be achieved by first deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.

Esterification can be accomplished by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. This yields the corresponding phenolic ester.

| Reaction | Reagent | Base | Product |

| Etherification | Alkyl Halide (R-X) | K₂CO₃, NaH | 4-Chloro-2-iodo-5-methyl-1-(alkoxy)benzene |

| Esterification | Acyl Chloride (RCOCl) | Pyridine, Et₃N | 4-Chloro-2-iodo-5-methylphenyl ester |

This table summarizes common conditions for the derivatization of the phenolic hydroxyl group.

Oxidation Pathways and Radical Chemistry of the Phenol Moiety

The phenolic hydroxyl group is susceptible to oxidation . Depending on the oxidant used, different products can be obtained. Mild oxidizing agents may lead to the formation of dimers through radical coupling. Stronger oxidizing agents can potentially oxidize the phenol to a quinone-type structure, although the substitution pattern of this compound may lead to more complex reaction pathways or decomposition.

The phenol moiety can also participate in radical chemistry . In the presence of a radical initiator, a phenoxy radical can be formed. This radical is stabilized by resonance, with delocalization of the unpaired electron onto the aromatic ring. The subsequent reactivity of this radical would depend on the specific reaction conditions and the presence of other radical scavengers or coupling partners.

Reactions of the Methyl Group

The methyl group of this compound, while generally stable, can undergo reactions at the benzylic position under specific conditions. The benzylic carbon, being directly attached to the aromatic ring, exhibits enhanced reactivity towards radical intermediates due to the resonance stabilization of the resulting benzylic radical.

Benzylic Functionalization Strategies

The primary strategies for functionalizing the benzylic position of toluene (B28343) and its derivatives involve free-radical halogenation and oxidation. These methods allow for the introduction of various functional groups, paving the way for further synthetic modifications.

Benzylic Bromination:

A common method for introducing a halogen at the benzylic position is through free-radical bromination, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, or under photochemical conditions. masterorganicchemistry.comresearchgate.net The reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.com

The mechanism for the benzylic bromination of a toluene derivative can be summarized in the following steps:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond by heat or light to generate radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (or NBS) to yield the benzyl bromide product and another bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The reaction is terminated by the combination of any two radical species.

For this compound, the benzylic bromination would be expected to yield 4-chloro-2-iodo-5-(bromomethyl)phenol. The presence of the electron-withdrawing chloro and iodo substituents on the ring would influence the rate of this reaction.

Benzylic Oxidation:

The methyl group can also be oxidized to introduce oxygen-containing functional groups, such as an aldehyde, carboxylic acid, or alcohol. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen present. masterorganicchemistry.com The reaction is typically harsh and can lead to the cleavage of C-C bonds in longer alkyl chains. masterorganicchemistry.com

More selective oxidation to the aldehyde or alcohol level can be achieved using milder reagents. For instance, manganese dioxide (MnO₂) is a selective oxidizing agent for benzylic and allylic alcohols, converting them to the corresponding aldehydes or ketones. youtube.com To achieve a benzylic alcohol from the methyl group, a two-step process involving initial halogenation followed by nucleophilic substitution with a hydroxide (B78521) source is often employed.

Kinetic and Thermodynamic Studies of Key Transformations

The rates and equilibria of benzylic functionalization reactions are significantly influenced by the electronic effects of the substituents on the aromatic ring. These effects can be quantitatively assessed through kinetic and thermodynamic studies, often correlated using the Hammett equation.

The Hammett equation, in its general form log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the reaction constant (ρ) and the substituent constant (σ). The value of ρ indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups, while a positive ρ value indicates acceleration by electron-withdrawing groups.

Kinetic Data for Benzylic Bromination:

The table below presents relative rate factors for the benzylic bromination of various substituted toluenes with NBS, illustrating the influence of different substituents on the reaction rate.

| Substituent (X) in X-C₆H₄-CH₃ | Relative Rate Factor (k_rel) |

| p-OCH₃ | 6.5 |

| p-CH₃ | 1.8 |

| H | 1.0 |

| m-Cl | 0.35 |

| p-Cl | 0.67 |

| p-Br | 0.68 |

| m-NO₂ | 0.17 |

| p-NO₂ | 0.22 |

This table is generated based on generalized data from studies on substituted toluenes and serves as an illustrative example.

For this compound, the presence of two halogen substituents (chloro and iodo) would be expected to decrease the rate of benzylic bromination compared to unsubstituted toluene due to their electron-withdrawing inductive effects.

Thermodynamic Data for Benzylic C-H Bond Dissociation:

The key step in benzylic functionalization is the homolytic cleavage of the C-H bond of the methyl group to form a benzylic radical. The bond dissociation enthalpy (BDE) of this C-H bond is a critical thermodynamic parameter that influences the reaction's feasibility. The stability of the resulting benzylic radical plays a crucial role in determining this BDE.

Studies on para-substituted toluenes have shown that the BDE of the benzylic C-H bond is influenced by the electronic nature of the substituent. researchgate.net Electron-donating groups tend to lower the BDE by stabilizing the resulting radical, while electron-withdrawing groups have a smaller effect.

The table below provides calculated bond dissociation enthalpies for the benzylic C-H bond in various para-substituted toluenes.

| Substituent (X) in p-X-C₆H₄-CH₃ | Bond Dissociation Enthalpy (kcal/mol) |

| N(CH₃)₂ | 83.9 |

| OH | 85.2 |

| OCH₃ | 85.7 |

| CH₃ | 87.1 |

| H | 88.0 |

| Cl | 87.7 |

| CN | 88.8 |

| NO₂ | 89.2 |

This table is compiled from computational studies on para-substituted toluenes and is for illustrative purposes. researchgate.net

For this compound, the combined electronic effects of the chloro, iodo, and hydroxyl groups would determine the precise BDE of its benzylic C-H bonds. While the halogens are inductively withdrawing, the hydroxyl group is a strong electron-donating group through resonance, which would be expected to stabilize the benzylic radical and thus lower the BDE, making hydrogen abstraction more favorable than in a simple halotoluene.

Structure Reactivity Relationships and Computational Chemistry of 4 Chloro 2 Iodo 5 Methylphenol

Electronic and Steric Effects of Substituents on Chemical Reactivity

The chemical reactivity of the aromatic ring in 4-Chloro-2-iodo-5-methylphenol is a product of the cumulative electronic and steric effects of its substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are classified as activating groups, meaning they increase the electron density of the ring and make it more susceptible to electrophilic aromatic substitution. lumenlearning.com Conversely, the halogen substituents, chloro (-Cl) and iodo (-I), are deactivating groups due to their strong electron-withdrawing inductive effects, which decrease the ring's nucleophilicity. libretexts.orglibretexts.org

Despite being deactivating, halogens are ortho-, para-directors because of their ability to donate electron density through resonance via their lone pairs. libretexts.org In this compound, the powerful activating effect of the hydroxyl group is the dominant influence, strongly directing incoming electrophiles to the positions ortho and para to it. The positions ortho to the hydroxyl group are C2 (occupied by iodine) and C6 (unoccupied). The para position is C4 (occupied by chlorine).

The interplay of these effects can be summarized as follows:

Hydroxyl (-OH): A strong activating group with a powerful +R (resonance) effect and a moderate -I (inductive) effect. It strongly directs incoming electrophiles to the ortho and para positions.

Methyl (-CH₃): A weak activating group that donates electron density primarily through hyperconjugation and a weak +I effect.

Chloro (-Cl) and Iodo (-I): These halogens are deactivating due to their strong -I effect, which outweighs their +R effect. libretexts.org However, they still direct incoming groups to the ortho and para positions. The electronegativity and thus the inductive effect decreases down the group (F > Cl > Br > I).

Steric hindrance also plays a crucial role. The iodine atom at the C2 position is significantly larger than the other substituents and will sterically hinder reactions at the adjacent C3 position and, to some extent, the C6 position. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the strongly activating hydroxyl group and is the most sterically accessible of the activated positions.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|---|

| -OH | 1 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -I | 2 | Weakly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Cl | 4 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -CH₃ | 5 | Weakly Donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

Hydrogen Bonding and Intermolecular Interactions in Different States of Aggregation

The presence of a hydroxyl group and a halogen atom (iodine) at the ortho position allows for the possibility of intramolecular hydrogen bonding (O-H···I). Such bonds are generally weak but can influence the physical and chemical properties of the molecule. rsc.org Studies on other ortho-halophenols show that the strength of this intramolecular bond is often weak, with some research indicating that for 2-chloro, 2-bromo, and 2-iodophenol, a weak hydrogen bond exists. rsc.org This internal bonding can lead to a lower boiling point and decreased water solubility compared to isomers where it is absent, as it reduces the capacity for intermolecular hydrogen bonding with other molecules. stackexchange.com

In different states of aggregation, the interactions vary:

Gas Phase: In a dilute gaseous state, the molecule is isolated, and intramolecular hydrogen bonding between the -OH and -I is the predominant hydrogen bonding interaction.

Liquid Phase and Concentrated Solutions: In the liquid state or in concentrated non-polar solutions, intermolecular hydrogen bonds can form, leading to the association of molecules into dimers or larger aggregates. The large, non-polar aromatic structure also contributes to van der Waals forces. youtube.com The balance between intra- and intermolecular hydrogen bonding is sensitive to the solvent. nih.gov In hydrogen-bond-accepting solvents, the solvent molecules can compete with and disrupt both intra- and intermolecular hydrogen bonds, forming new hydrogen bonds with the phenol's hydroxyl group. nih.govacs.org

Solid State: In the crystalline solid state, a well-defined network of intermolecular hydrogen bonds and other packing forces will exist, creating an ordered lattice structure. The specific conformation (cis or trans relative to the O-H and C-I bond) will be locked in place.

The competition between intra- and intermolecular hydrogen bonding is critical, as the former prevents the latter, which can impact properties like adsorption and reactivity. nist.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and energetic properties of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can determine key parameters. researchgate.netresearchgate.net

These calculations can provide:

Optimized Molecular Geometry: Precise predictions of bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of atomic charges (e.g., Mulliken charges) can reveal the electron distribution across the molecule, highlighting the relative electronegativity of the different atoms. researchgate.net

Thermodynamic Properties: Energetic calculations can determine properties like the O-H bond dissociation energy (BDE), which is a key indicator of antioxidant activity. acs.org Substituents significantly affect BDEs; electron-withdrawing groups tend to stabilize the parent phenol (B47542), while electron-donating groups stabilize the resulting phenoxyl radical. acs.orgacs.org

| Compound | Parameter | Calculated Value | Reference |

|---|---|---|---|

| p-Chlorophenol | Dipole Moment (Debye) | 2.4266 D | |

| p-Bromophenol | Dipole Moment (Debye) | 2.8340 D | |

| 2-Chlorophenol | C-O Bond Length (Å) | 1.366 Å | semanticscholar.org |

| 2-Chlorophenol | O-H Bond Length (Å) | 0.965 Å | semanticscholar.org |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The HOMO is the highest-energy orbital containing electrons and acts as the electron donor. In an electrophilic aromatic substitution reaction, the location of the HOMO on the aromatic ring indicates the most nucleophilic site and thus the most probable position for attack by an electrophile. numberanalytics.com

LUMO: The LUMO is the lowest-energy orbital without electrons and acts as the electron acceptor. Its location indicates the most electrophilic site, susceptible to nucleophilic attack. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.commalayajournal.org

For this compound, FMO analysis would likely show that the HOMO is primarily localized on the phenol ring, with significant contributions from the oxygen atom of the hydroxyl group. The distribution of the HOMO would confirm the C6 position as a highly probable site for electrophilic attack. The energy of the HOMO-LUMO gap can be calculated to compare its predicted reactivity with other related phenols. wuxiapptec.comresearchgate.net

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| p-Fluorophenol | -6.5872 | 5.7164 | ||

| p-Chlorophenol | -6.5745 | 5.7313 | ||

| p-Bromophenol | -6.5424 | 5.6788 |

Computational chemistry allows for the detailed mapping of reaction pathways, providing a mechanistic understanding that is difficult to achieve through experimentation alone. For a reaction involving this compound, such as its carboxylation or oxidation, computational modeling can be used to elucidate the step-by-step mechanism. researchgate.netnih.govresearchgate.net

This process involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State (TS) Searching: A search is performed to locate the geometry of the transition state—the highest energy point along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (barrier) for the reaction. A lower activation energy indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

By modeling different potential pathways (e.g., electrophilic attack at different positions on the ring), chemists can compare the activation energies to predict the most favorable reaction route and the resulting product distribution. acs.org

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. tandfonline.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. semanticscholar.org These calculated frequencies correspond to the absorption peaks in an experimental IR spectrum. This is particularly useful for assigning specific peaks, such as the O-H stretching frequency, and understanding how it shifts due to factors like intramolecular hydrogen bonding. ucc.edu.gh

NMR Spectroscopy: Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the molecule. Theoretical NMR predictions can also help distinguish between different isomers or conformers. For instance, calculations could predict how the chemical shift of the hydroxyl proton changes depending on whether it is involved in an intra- or intermolecular hydrogen bond. researchgate.net

This predictive power allows for a deeper mechanistic interpretation, as the calculated spectra of proposed intermediates or transition states can be used to help identify their fleeting presence in experimental studies.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 4-Chloro-2-iodo-5-methylphenol, a complete set of 1D and 2D NMR data would be required to fully assign the proton (¹H) and carbon (¹³C) chemical shifts.

Elucidation of Molecular Conformation and Dynamics

Without experimental NMR data, a definitive analysis of the molecular conformation and dynamics of this compound is not possible. Such an analysis would typically involve the use of advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space interactions between protons, providing insights into the preferred orientation of the substituents on the phenol (B47542) ring. Furthermore, variable temperature NMR studies could reveal information about rotational barriers and other dynamic processes.

Advanced 2D NMR Techniques for Complex Structural Assignments and Intermolecular Interactions

A full suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be essential for the complete and unambiguous assignment of all proton and carbon signals. These techniques are crucial for establishing connectivity between atoms within the molecule. For instance, HMBC spectra would be vital in confirming the regiochemistry of the chloro, iodo, and methyl substituents on the phenol ring by identifying long-range couplings between protons and carbons.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Analysis of Crystal Packing and Supramolecular Assembly

A crystallographic study of this compound would provide invaluable information on its crystal packing and the formation of any supramolecular assemblies. The analysis of the unit cell parameters and space group would reveal how individual molecules are arranged in the crystal lattice. Insights into intermolecular forces, such as pi-stacking interactions between the aromatic rings, could also be obtained.

Insights into Halogen Bonding and Hydrogen Bonding Networks

The presence of a hydroxyl group (a hydrogen bond donor) and halogen atoms (potential halogen bond donors and acceptors) in this compound makes it a prime candidate for forming intricate hydrogen and halogen bonding networks. A detailed crystallographic analysis would allow for the precise measurement of bond distances and angles, confirming the presence and strength of these non-covalent interactions which are critical in crystal engineering and materials science. For example, the crystal structure of a related compound, 1-(4-chloro-2-hydroxy-5-iodophenyl)ethan-1-one, demonstrates the significance of such interactions in the solid state. researchgate.net

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can be used to monitor the progress of chemical reactions and identify transient intermediates. While mass spectra for related compounds like 4-chloro-2-methylphenol (B52076) are available, specific data for reactions involving this compound are not presently documented in the literature. nih.gov Such studies would be instrumental in understanding its reactivity and potential transformation pathways.

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques are vital for monitoring the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic insights without the need for sample extraction.

For reactions involving this compound, such as its synthesis or subsequent derivatization, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy can be employed for continuous monitoring.

Infrared (IR) Spectroscopy: The progress of a reaction can be followed by monitoring the disappearance of reactant-specific IR bands and the appearance of product-specific bands. For instance, in a reaction where the hydroxyl group (-OH) of this compound is modified, the characteristic broad O-H stretching band (around 3200-3600 cm⁻¹) would be observed to decrease in intensity.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the aromatic ring during a reaction will lead to shifts in the UV-Vis absorption spectrum. The phenolic chromophore of this compound will have a characteristic absorbance maximum. As the reaction proceeds, the position and intensity of this maximum may change, allowing for the quantification of reactant consumption and product formation over time.

By utilizing these in-situ techniques, researchers can gain a deeper understanding of the reaction dynamics, identify intermediates, and optimize reaction conditions for the synthesis and transformation of this compound.

Applications of 4 Chloro 2 Iodo 5 Methylphenol in Chemical Synthesis and Materials Science Research

As a Versatile Building Block in Organic Synthesis

The inherent structure of 4-Chloro-2-iodo-5-methylphenol makes it a prime candidate for a versatile building block in organic synthesis. The distinct electronic and steric environments of the chloro and iodo substituents could allow for regioselective functionalization, a highly desirable feature in the construction of complex molecules.

Precursor for Complex Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives)

The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. Extensive research exists on the synthesis of this heterocyclic system. Typically, these syntheses involve the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. While this compound possesses functional groups that could potentially be elaborated to participate in such ring-forming reactions, a direct, documented synthetic route starting from this specific phenol (B47542) to form pyrazolo[1,5-a]pyrimidine derivatives could not be located in the surveyed literature.

Intermediate in the Synthesis of Advanced Organic Scaffolds

Derivatization Strategies for Functional Materials

The modification of the functional groups on the this compound ring is a plausible strategy for creating novel functional materials.

Ligand Design for Metal Complexes and Catalysis

The phenolic oxygen, particularly after conversion to a Schiff base or phosphine (B1218219) ether, could serve as a coordination site for metal ions. The electronic properties of the resulting metal complex would be modulated by the chloro, iodo, and methyl substituents on the aromatic ring, potentially influencing its catalytic activity or stability. While the design of phenol-based ligands is a well-established field, specific research detailing the use of this compound in ligand synthesis for catalysis is not apparent.

Monomer in Polymer Synthesis and Functional Material Development

The bifunctional nature of this compound (a hydroxyl group and two different halogen atoms) allows for its potential inclusion in polymerization reactions. For example, it could undergo polyetherification or be incorporated into polymer backbones via coupling reactions. Some chemical suppliers classify it under "Polymer Science Material Building Blocks," yet peer-reviewed studies demonstrating its use as a monomer for creating polymers with specific functional properties were not identified.

Preparation of Probe Molecules for Chemical Biology Research (e.g., Fluorescent Labels, Spin Probes)

The development of small molecules as probes for biological systems is a critical area of chemical biology. The structural features of this compound could be adapted for such purposes. The heavy iodine atom could be useful as an X-ray contrast agent or a quencher in fluorescence resonance energy transfer (FRET) probes. The phenol group provides a convenient handle for attaching fluorophores or other reporter tags. Nevertheless, there is no specific information available that documents the synthesis of fluorescent labels or spin probes from this compound.

Role in the Development of Research Tools and Reagents

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel research tools and reagents. Its unique substitution pattern, featuring chloro, iodo, and methyl groups on a phenol backbone, provides multiple reactive sites for chemical modification, making it a versatile building block in medicinal chemistry and materials science.

One of the most notable applications of this compound is as a key intermediate in the synthesis of phenoxymethyl (B101242) derivatives. google.com This is exemplified in the preparation of compounds that are designed to modulate bioactive signaling pathways. The synthesis of these derivatives often involves a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

In a typical reaction, this compound is reacted with a suitable coupling partner in the presence of a palladium catalyst and a phosphine ligand. For instance, it can be coupled with a boronic acid or a boronic ester in a Suzuki coupling reaction. The presence of the iodo group at the 2-position of the phenol ring provides a reactive handle for such transformations, while the chloro and methyl groups can influence the electronic properties and steric environment of the molecule, thereby affecting the reaction's outcome and the properties of the final product.

A specific example of this application is the use of this compound in the synthesis of a complex phenoxymethyl derivative, as detailed in a United States patent. google.com In this process, the compound is reacted with a coupling partner using a palladium catalyst, specifically [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), in a suitable solvent. The resulting phenoxymethyl derivatives are being investigated for their potential to interact with G protein-coupled receptors (GPCRs) that are involved in a wide array of physiological processes. google.com These derivatives are of interest as research tools to probe the function of these receptors and as potential leads for the development of new therapeutic agents.

The following table provides an overview of the key reactants and conditions for the synthesis of phenoxymethyl derivatives using this compound as an intermediate:

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Class | Potential Application |

| This compound | Boronic acid/ester derivative | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Suzuki Cross-Coupling | Phenoxymethyl derivatives | Research tools for studying GPCRs |

This synthetic utility highlights the importance of this compound as a specialized reagent. Its structural features allow for the introduction of diverse functionalities, enabling the creation of libraries of novel compounds for high-throughput screening and drug discovery efforts. The ability to systematically modify the structure of the resulting phenoxymethyl derivatives provides a means to explore structure-activity relationships and to develop highly potent and selective research tools for biological investigations.

Environmental Fate and Degradation Mechanisms of 4 Chloro 2 Iodo 5 Methylphenol

Abiotic Transformation Pathways

Abiotic transformation pathways are non-biological processes that lead to the chemical alteration of a compound in the environment. These include photodegradation, hydrolysis, and oxidation.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aqueous environments, the photodegradation of halogenated phenols can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. nih.gov

For chlorophenols, photolysis in estuarine water has been observed to be a significant degradation process, with half-lives ranging from a few hours. acs.org The rate of photolysis can be influenced by the presence of sensitizers, as dichlorophenol photolysis rates were found to be higher in estuarine water compared to distilled water. acs.org The photoproducts of polychlorinated phenols are often more susceptible to microbial degradation. acs.org In the atmosphere, vapor-phase reactions with photochemically-produced hydroxyl radicals are a primary degradation pathway for phenolic compounds.

While specific studies on 4-chloro-2-iodo-5-methylphenol are not available, it is expected to undergo photodegradation. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, suggesting that the initial step in photodegradation might involve the cleavage of the C-I bond to form a radical species. Subsequent reactions could involve dechlorination, hydroxylation, and eventual ring cleavage.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Phenols are generally resistant to hydrolysis under typical environmental conditions. researchgate.net The aromatic ring is stable, and the carbon-halogen bonds in chlorophenols are also resistant to hydrolysis. researchgate.net The kinetics of iodine hydrolysis have been studied, but this is more relevant to the behavior of inorganic iodine species in water. acs.org

Oxidation of the phenol (B47542) moiety is a more likely abiotic degradation pathway. Phenols can be oxidized by various environmental oxidants. The oxidation of phenols with hypervalent iodine reagents, for instance, leads to the formation of quinone-type products. wikipedia.orgacs.org The mechanism often involves the formation of an aryloxyiodonium(III) intermediate, followed by nucleophilic attack. wikipedia.orgrsc.org In the presence of iodide-containing water, ferrate oxidation of phenolic compounds can lead to the formation of iodinated aromatic products, which can be further oxidized. nih.gov The presence of electron-donating groups, like the methyl group in this compound, can increase the reactivity of the phenol towards oxidation. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Various AOPs have been shown to be effective in degrading chlorophenols and other phenolic compounds. nih.govmdpi.com

Common AOPs include:

Ozonation (O₃): Ozone can directly react with phenolic compounds or decompose to form hydroxyl radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals. nih.gov

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂ and Fe²⁺/H₂O₂/UV): These processes generate hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide, which can be enhanced by UV light. nih.gov

Photocatalysis (e.g., TiO₂/UV): Semiconductor photocatalysts like titanium dioxide (TiO₂) can generate electron-hole pairs upon UV irradiation, leading to the formation of reactive oxygen species, including hydroxyl radicals, that can degrade organic pollutants. mdpi.commdpi.comnih.gov

Studies on the degradation of chlorophenols using AOPs have shown high efficiency in mineralization, which is the complete conversion of the organic compound to carbon dioxide, water, and mineral acids. mdpi.com For instance, the photocatalytic degradation of pentachlorophenol (B1679276) and pentabromophenol (B1679275) using TiO₂ has been demonstrated to be an effective treatment method. nih.gov In the case of this compound, AOPs would likely lead to the cleavage of both the C-Cl and C-I bonds, followed by the oxidation and eventual mineralization of the aromatic ring. The degradation of phenol in waters with high iodide levels by peroxodisulfate activated by layered double hydroxides has been shown to proceed through the formation of reactive iodine species, leading to iodinated phenols which are subsequently degraded. nih.gov

The table below summarizes the effectiveness of various AOPs on related phenolic compounds.

| AOP Method | Target Compound | Key Findings | Reference |

| O₃, O₃/H₂O₂, UV, UV/O₃, UV/H₂O₂, O₃/UV/H₂O₂, Fe²⁺/H₂O₂, Photocatalysis | Phenol | Fenton reagent was the fastest for phenol degradation, while ozonation was more cost-effective. UV/H₂O₂ showed the highest degradation rate among UV processes. | nih.gov |

| TiO₂ Photocatalysis | Pentahalogenated phenols | Effective removal of pentachlorophenol and pentabromophenol through photocatalytically induced enzymatic processes. | nih.gov |

| Peroxydisulfate/LDH | Phenol in iodide-containing water | Rapid degradation of phenol via reactive iodine species, with the formation and subsequent degradation of iodophenols. | nih.gov |

| TiO₂ Photocatalysis | Phenol | The reaction follows first-order kinetics with an activation energy of 14.3 ± 0.5 kJ mol⁻¹. | mdpi.com |

Biotic Transformation Pathways

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms.

The microbial degradation of chlorophenols is a well-studied process and serves as a primary model for the likely biotic fate of this compound. d-nb.infonih.govnih.govtandfonline.com Bacteria capable of degrading chlorophenols often utilize them as a sole source of carbon and energy. d-nb.info The initial step in the aerobic degradation of many chlorophenols is the hydroxylation of the aromatic ring to form a chlorocatechol. nih.gov This is followed by ring cleavage, which can occur via either an ortho- or meta-cleavage pathway. d-nb.infonih.govfrontiersin.orgcapes.gov.br

Ortho-cleavage pathway: The aromatic ring of the catechol intermediate is cleaved between the two hydroxyl groups.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups.

In the case of 4-chlorophenol, degradation can proceed through the formation of 4-chlorocatechol, which is then cleaved. d-nb.info The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) involves the formation of 2,4-dichlorophenol, which is further hydroxylated to 3,5-dichlorocatechol (B76880) before ring cleavage. d-nb.info

For this compound, a plausible degradation pathway would involve initial hydroxylation, potentially with deiodination or dechlorination, to form a substituted catechol. This catechol would then be a substrate for ring-cleavage dioxygenases. The presence of multiple halogens can sometimes inhibit microbial degradation, and the specific degradation pathway and efficiency would depend on the microbial species and the enzymatic machinery they possess. researchgate.net Some bacteria can dehalogenate aromatic compounds as a specific enzymatic step, replacing the halogen with a hydroxyl group. nih.gov Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is another possibility, particularly under anaerobic conditions. nih.gov

While specific metabolites for this compound have not been identified, based on the degradation of similar compounds, potential initial metabolites could include:

4-Chloro-5-methyl-catechol (following deiodination and hydroxylation)

2-Iodo-5-methyl-catechol (following dechlorination and hydroxylation)

Substituted muconic acids (following ring cleavage)

The table below outlines microbial degradation pathways for related compounds.

| Compound | Degradation Pathway | Key Intermediates | Reference |

| 4-Chlorophenol | ortho- or meta-cleavage | 4-Chlorocatechol | d-nb.info |

| 2,4-Dichlorophenoxyacetic acid | ortho-cleavage | 2,4-Dichlorophenol, 3,5-Dichlorocatechol | d-nb.info |

| Phenol | meta-cleavage | Catechol | nih.gov |

The key enzymes involved in the microbial degradation of halogenated aromatic compounds are monooxygenases and dioxygenases, which catalyze the initial hydroxylation and subsequent ring cleavage. nih.govnih.gov

Phenol Hydroxylases/Monooxygenases: These enzymes introduce a hydroxyl group onto the aromatic ring, often leading to the formation of a catechol. In some cases, this hydroxylation can be accompanied by dehalogenation. nih.gov

Catechol Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of catechols. They are classified as either catechol 1,2-dioxygenases (ortho-cleavage) or catechol 2,3-dioxygenases (meta-cleavage). nih.gov

The enzymatic iodination of phenol has been studied, indicating that peroxidases can catalyze the formation of various iodophenols. dtu.dk Conversely, enzymatic dehalogenation reactions are also known. Some enzymes can replace a halogen substituent with a hydroxyl group. nih.gov The stability of phenolic compounds against enzymatic oxidation can be influenced by their structure. nih.gov For this compound, it is likely that a consortium of microorganisms with a diverse set of enzymes would be required for its complete mineralization. The trifluoromethyl and trifluoromethoxy groups, for example, are known to be more resistant to enzymatic breakdown due to their electronic and steric properties, and similar considerations may apply to halogenated phenols. mdpi.com

Sorption and Mobility in Environmental Matrices: Mechanistic Interactions with Soil and Sediment

The environmental mobility and fate of the chemical compound this compound are significantly influenced by its sorption behavior in soil and sediment. Sorption, the process by which a chemical binds to solid particles, is a key factor in determining its concentration in the aqueous phase and, consequently, its potential for transport, bioavailability, and degradation. The primary mechanisms governing the sorption of organic compounds like this compound in environmental matrices are complex and depend on the physicochemical properties of both the compound and the surrounding medium.